Voachalotine
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Overview
Description
Voachalotine is a monoterpenic indole alkaloid primarily isolated from the roots of the plant Tabernaemontana catharinensis, which belongs to the Apocynaceae family . This compound has garnered significant interest due to its diverse biological activities, including antitumoral, anti-inflammatory, and antimalarial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Voachalotine can be isolated from the methanolic extract of Tabernaemontana catharinensis roots using preparative high-speed counter-current chromatography. The optimum solvent system for this separation is a mixture of chloroform, methanol, and water in the ratio of 5:10:6 (v/v/v) . The separation process typically takes around 4 hours and yields this compound with a purity of over 95% .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. The process involves the use of classical chromatographic methods, such as adsorption column chromatography, to detect and isolate the alkaloid from the polar extracts of the roots .
Chemical Reactions Analysis
Types of Reactions
Voachalotine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Voachalotine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of voachalotine involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases. Additionally, this compound’s antitumoral activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Voachalotine is structurally similar to other monoterpenic indole alkaloids, such as:
12-methoxy-Nb-methylthis compound: Another alkaloid isolated from Tabernaemontana catharinensis with similar biological activities.
Voacristine-hydroxyindolenine: Exhibits antitumoral and anti-inflammatory properties.
Coronaridine-hydroxyindolenine: Known for its antimalarial and antitumoral activities.
Despite these similarities, this compound stands out due to its unique combination of biological activities and its potential as a lead compound for drug development.
Properties
CAS No. |
664-25-5 |
---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-4-13-11-24-18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23(2)20(15)18/h4-8,16,18-19,25H,9-12H2,1-3H3/b13-4-/t16-,18-,19-,22+/m0/s1 |
InChI Key |
IWEYXWIPVZEVPT-VQVRLUHXSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC |
Appearance |
Solid powder |
664-25-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Voachalotine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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